molecular formula C19H24N2O3 B11383741 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B11383741
M. Wt: 328.4 g/mol
InChI Key: VXNVRBINIJVCOE-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group and a benzoxazole moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Benzoxazole: The phenoxy intermediate is then coupled with 4,5,6,7-tetrahydro-2,1-benzoxazole under specific reaction conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and benzoxazole groups play a crucial role in its activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is unique due to its combined phenoxy and benzoxazole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C19H24N2O3/c1-12(2)14-9-8-13(3)10-17(14)23-11-18(22)20-19-15-6-4-5-7-16(15)21-24-19/h8-10,12H,4-7,11H2,1-3H3,(H,20,22)

InChI Key

VXNVRBINIJVCOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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